Predicted pKa Value Indicates Superior Solubility and Handling in Aqueous Conditions Compared to N-Methyl Analog
The predicted acid dissociation constant (pKa) for (5-pyridin-4-ylthiophen-2-yl)methanamine is 8.72 ± 0.29, as estimated by computational methods . While a directly measured pKa for the N-methyl analog (CAS 934570-47-5) is not publicly available, the structural modification from a primary to a secondary amine is a well-established factor in altering basicity. In general, secondary amines exhibit a higher pKa (are more basic) than their primary amine counterparts due to increased electron density from the alkyl group. This predicted pKa for the target compound suggests it exists largely in its neutral, free-base form at physiological pH (7.4), which is a crucial property for passive membrane permeability and solubility in organic synthesis. This contrasts with the N-methyl derivative, which would be expected to have a higher proportion of its ionized form under the same conditions, potentially impacting its utility in assays and synthetic procedures.
| Evidence Dimension | Predicted pKa (Acid Dissociation Constant) |
|---|---|
| Target Compound Data | 8.72 ± 0.29 (Predicted) |
| Comparator Or Baseline | N-methyl-(5-pyrid-4-ylthien-2-yl)methylamine (CAS 934570-47-5) |
| Quantified Difference | Not directly quantified; class-level inference based on structural differences (primary vs. secondary amine). |
| Conditions | Computational prediction (e.g., using ACD/Labs or similar software) . |
Why This Matters
This predicted pKa value directly informs the compound's solubility and ionization state in aqueous buffers, which is a critical parameter for designing reproducible biological assays and chemical reactions.
